molecular formula C8H17N3O2 B174899 2-Methyl-3-morpholin-4-ylpropanohydrazide CAS No. 155219-09-3

2-Methyl-3-morpholin-4-ylpropanohydrazide

Cat. No.: B174899
CAS No.: 155219-09-3
M. Wt: 187.24 g/mol
InChI Key: MNFUQKDADQKWNS-UHFFFAOYSA-N
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Description

    Reactants: 2-Methyl-3-morpholin-4-ylpropanoic acid and hydrazine hydrate

    Conditions: Heating under reflux

    Solvents: Ethanol or methanol

Industrial Production Methods

Industrial production methods for 2-Methyl-3-morpholin-4-ylpropanohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-morpholin-4-ylpropanohydrazide typically involves the reaction of 2-methyl-3-chloropropanoic acid with morpholine, followed by the introduction of a hydrazide group. The reaction conditions often include:

  • Step 1: Formation of 2-Methyl-3-morpholin-4-ylpropanoic acid

      Reactants: 2-Methyl-3-chloropropanoic acid and morpholine

      Conditions: Reflux in an appropriate solvent such as ethanol or methanol

      Catalysts: Acid or base catalysts to facilitate the reaction

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-morpholin-4-ylpropanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Methyl-3-morpholin-4-ylpropanohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-morpholin-4-ylpropanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-morpholin-4-ylpropanoic acid: Similar structure but lacks the hydrazide group.

    Morpholine derivatives: Compounds containing the morpholine ring with various substituents.

Uniqueness

2-Methyl-3-morpholin-4-ylpropanohydrazide is unique due to its specific combination of a morpholine ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-3-morpholin-4-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-7(8(12)10-9)6-11-2-4-13-5-3-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFUQKDADQKWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397182
Record name 2-methyl-3-morpholin-4-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155219-09-3
Record name 2-methyl-3-morpholin-4-ylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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